Whitepaper: Chemical Structure, Properties, and Applications of 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
Whitepaper: Chemical Structure, Properties, and Applications of 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine
Executive Summary
In the landscape of modern drug discovery, the design of highly selective targeted therapies relies heavily on privileged scaffolds. 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine (CAS: 175202-19-4) represents a highly specialized, advanced building block predominantly utilized in the synthesis of ATP-competitive kinase inhibitors.
As a Senior Application Scientist, I have observed that the strategic incorporation of bulky, electron-withdrawing groups—such as the tert-butylsulfonyl moiety—onto a pyrimidine core fundamentally alters the physicochemical and pharmacological profile of the resulting drug candidates. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural rationale, self-validating synthetic protocols, and its mechanistic role in target engagement.
Structural Analysis & Physicochemical Properties
The architecture of 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine is highly modular, with each functional group serving a distinct purpose in medicinal chemistry:
-
Pyrimidine-4-amine Core : This is a classic "privileged scaffold" in oncology and immunology. The N1/N3 nitrogens and the exocyclic 4-amine act as a bidentate hydrogen-bonding system, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[1].
-
2-(2-Pyridyl) Substituent : Positioned at C2, this ring extends into the solvent-exposed channel or the ribose-binding pocket. The pyridine nitrogen provides an additional hydrogen bond acceptor, enhancing aqueous solubility and offering a vector for further derivatization.
-
5-tert-Butylsulfonyl Group : The C5 position is critical for directing selectivity. The tert-butyl group provides massive steric bulk, which restricts the rotational degrees of freedom of the molecule. This conformational locking minimizes the entropic penalty upon target binding. Furthermore, the highly electronegative sulfonyl oxygens can engage in critical dipole interactions or hydrogen bonding with the catalytic lysine typically found in the deep hydrophobic pocket (often associated with DFG-in/out conformations).
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the compound, which are critical for predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile during lead optimization.
| Property | Value | Clinical / Synthetic Relevance |
| Chemical Name | 5-(tert-Butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine | Standard IUPAC nomenclature. |
| CAS Number | 175202-19-4 | Unique identifier for commercial sourcing. |
| Molecular Formula | C13H16N4O2S | Confirms atom economy for downstream synthesis. |
| Monoisotopic Mass | 292.0994 Da | Target mass for high-resolution LC-MS validation. |
| H-Bond Donors | 1 (Exocyclic -NH2) | Essential for hinge-region anchoring. |
| H-Bond Acceptors | 5 (N, N, N, O, O) | Promotes solubility and target pocket interactions. |
| Rotatable Bonds | 3 | Low flexibility favors high-affinity binding (lower entropic cost). |
Mechanistic Insights: Target Engagement Model
To understand the utility of this building block, we must visualize how its structural motifs map to the ATP-binding site of a typical protein kinase. The diagram below illustrates the pharmacophore model.
Pharmacophore mapping of the compound's motifs to kinase ATP-binding site regions.
Experimental Protocols: Synthesis and Validation
The synthesis of 5-sulfonyl-pyrimidin-4-amines requires precise control over regioselectivity and functional group tolerance. The following protocol outlines a highly reliable, self-validating two-step synthetic route starting from the commercially available 2-(2-pyridyl)pyrimidin-4-amine.
Step 1: Regioselective Halogenation
Objective: Introduce an iodine atom at the C5 position to serve as a leaving group for cross-coupling. Causality: N-Iodosuccinimide (NIS) is chosen over elemental iodine ( I2 ) because it provides a milder, more controlled release of electrophilic iodine. The exocyclic 4-amine acts as an ortho/para-directing group, making the C5 carbon the most nucleophilic site on the electron-deficient pyrimidine ring, ensuring near-perfect regioselectivity.
-
Reaction: Dissolve 1.0 eq of 2-(2-pyridyl)pyrimidin-4-amine in anhydrous DMF. Add 1.1 eq of NIS in portions at 0°C to prevent over-halogenation.
-
Heating: Warm the mixture to 80°C and stir for 4 hours.
-
In-Process Control (IPC): Monitor via TLC (UV 254 nm). The reaction is self-validating when LC-MS confirms the disappearance of the starting material and the appearance of a single major peak at m/z 299.0 [M+H]+ .
-
Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual iodine. Extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate to yield 5-iodo-2-(2-pyridyl)pyrimidin-4-amine.
Step 2: Ullmann-Type Sulfination
Objective: Couple the tert-butylsulfonyl group to the C5 position. Causality: Traditional organolithium halogen-metal exchange is incompatible with the acidic protons of the 4-amine and the reactive pyridine ring. Therefore, a Copper(I)-catalyzed Ullmann-type cross-coupling using sodium tert-butylsulfinate is employed. L-Proline is used as a bidentate ligand to stabilize the Cu(I) intermediate and accelerate the reductive elimination step.
-
Reaction: In a Schlenk tube, combine 1.0 eq of the iodo-intermediate, 1.5 eq of sodium tert-butylsulfinate, 0.2 eq of CuI, 0.4 eq of L-Proline, and 2.0 eq of NaOH in anhydrous DMSO.
-
Degassing: Purge the system with Argon for 15 minutes. (Oxygen must be rigorously excluded to prevent the oxidation of Cu(I) to inactive Cu(II)).
-
Heating: Seal the tube and heat to 110°C for 16 hours.
-
Validation: Analyze via LC-MS. The successful formation of the target compound is confirmed by a mass shift to m/z 293.1 [M+H]+ .
-
Purification: Dilute with water, extract with EtOAc. To remove copper salts (which can interfere with downstream biological assays), wash the organic layer with an aqueous EDTA solution. Purify via flash chromatography to achieve >97% purity, meeting commercial standards[3].
Step-by-step synthetic workflow and LC-MS validation checkpoints.
Applications in Advanced Drug Development
Once synthesized, 5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine serves as a versatile nucleophile. The exocyclic 4-amine can be further functionalized to extend the molecule into adjacent binding pockets:
-
Amide Coupling: Reaction with substituted acyl chlorides yields amides that can interact with the DFG motif, often converting a Type I kinase inhibitor into a Type II inhibitor (which binds the inactive kinase conformation).
-
Urea Formation: Reaction with isocyanates generates urea derivatives, a motif famously utilized in multi-targeted tyrosine kinase inhibitors to enhance hydrogen bonding networks within the active site[1].
By leveraging the inherent steric and electronic properties of the tert-butylsulfonyl group, medicinal chemists can fine-tune the residence time and target selectivity of the resulting pharmacophore, accelerating the path from hit-to-lead optimization.
References
-
PubChemLite - 175202-19-4 (C13H16N4O2S) . Université du Luxembourg. Retrieved from[2]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis . Journal of Medicinal Chemistry - ACS Publications. Retrieved from[1]
-
5-(tert-butylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amin, 97 % . Thermo Scientific / Fishersci. Retrieved from[3]
